1-Bromo-2-chloro-4-(difluoromethyl)-3-methoxybenzene
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Overview
Description
1-Bromo-2-chloro-4-(difluoromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H6BrClF2O It is a member of the benzene derivatives family, characterized by the presence of bromine, chlorine, difluoromethyl, and methoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)-3-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Halogenation: The introduction of bromine and chlorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe), while chlorination can be performed using chlorine (Cl2) with a similar catalyst.
Methoxylation: The methoxy group (-OCH3) can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable leaving group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-(difluoromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases, acids, and various catalysts, depending on the desired transformation. Major products formed from these reactions include substituted benzene derivatives, carbonyl compounds, and reduced hydrocarbons.
Scientific Research Applications
1-Bromo-2-chloro-4-(difluoromethyl)-3-methoxybenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-4-(difluoromethyl)-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the difluoromethyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-(difluoromethyl)-3-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2-chloro-4-(difluoromethyl)benzene: Lacks the methoxy group, which may affect its reactivity and applications.
1-Bromo-2-chloro-4-(trifluoromethyl)benzene:
1-Bromo-2-chloro-4-(methoxymethyl)benzene: Has a methoxymethyl group instead of difluoromethyl, which can influence its biological activity and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
1-bromo-2-chloro-4-(difluoromethyl)-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSCOHINJCWPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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